amine](/img/structure/B14116601.png)
[Bis(3-bromophenyl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-bromophenyl)methylamine is an organic compound characterized by the presence of two 3-bromophenyl groups attached to a central methylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-bromophenyl)methylamine typically involves the reaction of 3-bromobenzyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-bromobenzyl chloride by reacting 3-bromotoluene with thionyl chloride.
Step 2: Reaction of 3-bromobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide to form Bis(3-bromophenyl)methylamine.
Industrial Production Methods
In an industrial setting, the production of Bis(3-bromophenyl)methylamine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Bis(3-bromophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a less substituted amine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of less substituted amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis(3-bromophenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Bis(3-bromophenyl)methylamine involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the binding affinity to various biological targets. The central amine group can form hydrogen bonds, further stabilizing the interaction with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Bis(4-bromophenyl)methylamine: Similar structure but with bromine atoms at the 4-position.
Bis(3-chlorophenyl)methylamine: Chlorine atoms instead of bromine.
Bis(3-bromophenyl)ethylamine: Ethyl group instead of methyl.
Uniqueness
Bis(3-bromophenyl)methylamine is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of bromine atoms at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H13Br2N |
|---|---|
分子量 |
355.07 g/mol |
IUPAC 名称 |
1,1-bis(3-bromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C14H13Br2N/c1-17-14(10-4-2-6-12(15)8-10)11-5-3-7-13(16)9-11/h2-9,14,17H,1H3 |
InChI 键 |
SMUVDJBEJQDRGB-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


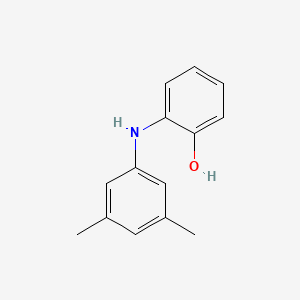
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
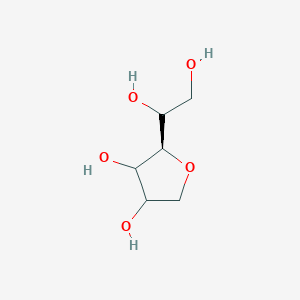
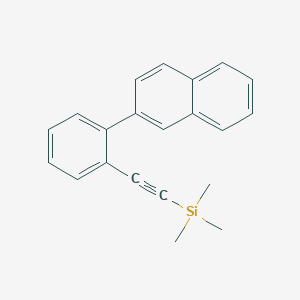
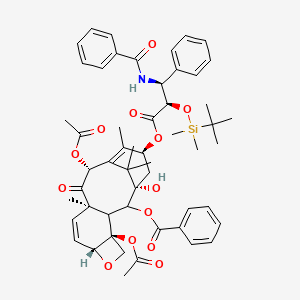
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)

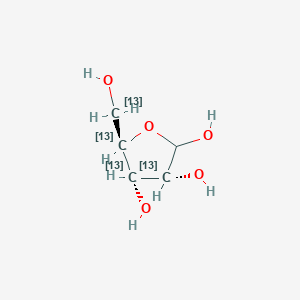
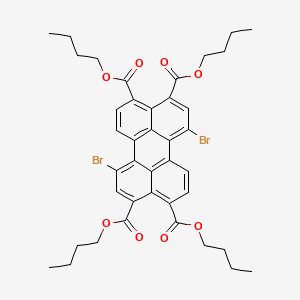

![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
